Decane-1-sulfonamide is an organic compound classified within the sulfonamide family, characterized by the presence of a sulfonyl functional group attached to an amine. Specifically, it has a decane chain linked to the sulfonamide group, making it a member of the aliphatic sulfonamides. Sulfonamides are known for their diverse applications in medicinal chemistry and organic synthesis due to their unique structural properties and reactivity.
The chemical structure of decane-1-sulfonamide can be represented by its molecular formula and its CAS number is 2917-27-3. This compound is part of a broader class of sulfonamides, which are defined by the general formula where represents various organic groups. Sulfonamides have been extensively studied for their antibacterial properties and potential applications in drug development .
Decane-1-sulfonamide can be synthesized through several methods, with one common approach being the reaction of decane-1-sulfonyl chloride with ammonia or an amine under basic conditions. The synthesis pathway typically involves:
In industrial settings, optimized methods such as continuous flow reactors may be employed to enhance efficiency and yield during production. Advanced purification techniques are also utilized to isolate the desired product effectively.
Decane-1-sulfonamide features a linear carbon chain consisting of ten carbon atoms (decane) connected to a sulfonamide functional group. Its structural representation includes:
The compound's structure contributes to its physical properties, influencing solubility and reactivity in various chemical reactions.
Decane-1-sulfonamide can participate in several types of chemical reactions:
Common reagents for these reactions include:
The major products formed from these reactions include decane-1-sulfonic acid (from oxidation), decylamine (from reduction), and various substituted sulfonamides depending on the nucleophile used.
The mechanism of action for decane-1-sulfonamide aligns with that of other sulfonamides, primarily involving the inhibition of bacterial enzyme activity. Specifically, it acts as a competitive inhibitor of dihydropteroate synthase, an enzyme crucial for folic acid synthesis in bacteria. By inhibiting this enzyme, decane-1-sulfonamide disrupts folic acid production, essential for bacterial growth and replication .
Decane-1-sulfonamide exhibits several notable physical properties:
Chemical properties include:
These properties make it suitable for various applications in organic synthesis and medicinal chemistry .
Decane-1-sulfonamide has several scientific uses:
The revolutionary journey of sulfonamides began in 1935 when Gerhard Domagk discovered the antibacterial properties of Prontosil (sulfonamidochrysoidine), saving his daughter from streptococcal infection. This breakthrough earned him the 1939 Nobel Prize and unveiled sulfanilamide as Prontosil's active metabolite formed in vivo [7]. Prontosil represented the first synthetic antibacterial agent effective against systemic bacterial infections, fundamentally transforming chemotherapy paradigms. Its clinical success against life-threatening pathogens like Streptococcus and Staphylococcus species catalyzed explosive synthetic efforts, yielding sulfapyridine (1938, pneumonia), sulfacetamide (1941, urinary tract), and succinoylsulfathiazole (1942, gastrointestinal infections) [7].
The foundational sulfonamide pharmacophore (R-SO₂NH₂) enabled competitive inhibition of dihydropteroate synthase (DHPS) in bacterial folate biosynthesis. This mechanism exploited structural similarity to p-aminobenzoic acid (PABA), selectively disrupting nucleotide synthesis in pathogens [1] [7]. Early derivatives shared an aromatic amine group essential for antibacterial activity, but also linked to allergic reactions in 3-8% of patients—a rate comparable to penicillin [2] [7]. Post-1940, penicillin's advent diminished sulfonamide dominance, though optimized derivatives like sulfamethoxazole (in co-trimoxazole) retained clinical utility through synergistic DHPS/dihydrofolate reductase inhibition [1] [7].
Table 1: Key Milestones in Antibacterial Sulfonamide Development
Year | Compound | Clinical Significance | Structural Innovation |
---|---|---|---|
1935 | Prontosil | First systemic antibacterial; Nobel Prize recognition | Azo dye prodrug releasing sulfanilamide |
1938 | Sulfapyridine | Effective against pneumonia | Pyridine substitution at N1 |
1941 | Sulfacetamide | Urinary tract infections; improved solubility | N-acetyl modification |
1942 | Succinoylsulfathiazole | Gastrointestinal infections | Non-absorbable prodrug design |
1960s | Silver sulfadiazine | Topical burn wound therapy | Silver ion complex enhancing antimicrobial effects |
Decane-1-sulfonamide exemplifies the strategic shift toward non-aromatic sulfonamides with saturated hydrocarbon chains. Unlike early aryl-sulfonamides requiring an aromatic amine, alkyl variants like decane-1-sulfonamide feature a linear decyl chain (CH₃(CH₂)₉SO₂NH₂) directly bonded to the sulfonamide group. This structural modification eliminates the allergenic N⁴-arylamine while unlocking distinct physicochemical profiles [2] [5]. Synthesis typically follows the sulfonyl chloride route: decane-1-thiol undergoes chlorination to decane-1-sulfonyl chloride, followed by ammonolysis to yield the target sulfonamide [2]. This efficient two-step sequence enables scalable production of high-purity material.
The elongated hydrophobic chain profoundly influences molecular behavior. Decane-1-sulfonamide exhibits significantly higher lipophilicity (calculated logP ≈ 4.2) than aromatic sulfonamides (e.g., sulfadiazine logP ≈ 0.5), enhancing membrane permeability [1] [5]. Nuclear magnetic resonance (NMR) studies reveal rotational flexibility around C-S bonds, enabling conformational adaptation to biological targets. This flexibility contrasts with rigid heterocyclic sulfonamides, positioning alkylsulfonamides as versatile scaffolds for targeting hydrophobic binding pockets [5]. In enzyme inhibition, the decane chain promotes non-polar interactions with aliphatic residues inaccessible to compact sulfonamides—validated through crystallography of carbonic anhydrase II complexes [1].
Table 2: Impact of Alkyl Chain Length on Sulfonamide Properties
Sulfonamide | Chain Length (Carbons) | LogP | Water Solubility (mg/mL) | Key Biological Interactions |
---|---|---|---|---|
Methane-sulfonamide | 1 | -1.2 | >100 | Minimal hydrophobic binding |
Butane-1-sulfonamide | 4 | 0.8 | 45.2 | Shallow pocket engagement |
Octane-1-sulfonamide | 8 | 3.1 | 1.8 | Moderate membrane penetration |
Decane-1-sulfonamide | 10 | 4.2 | 0.3 | Deep hydrophobic pocket insertion |
Tetradecane-1-sulfonamide | 14 | 6.5 | <0.1 | Micelle formation; reduced specificity |
Decane-1-sulfonamide represents a conceptual breakthrough in bioisosteric replacement strategies. Its flexible alkyl chain serves as a spatially adaptable moiety that mimics phenyl, cycloalkyl, or heteroaryl groups in three-dimensional space while avoiding metabolic liabilities associated with aromatic systems [4] [5]. Computational analyses demonstrate conformational overlap between extended decane chains and sterically bulky groups like biphenyl or naphthyl—validated through molecular dynamics simulations showing RMSD <1.5Å in enzyme binding sites [4]. This adaptability underpins applications in multi-target drug design, where decane-1-sulfonamide derivatives simultaneously engage carbonic anhydrases, kinases, and GPCRs via conserved hydrophobic contacts [4].
The compound's utility extends to functional group innovation. Unlike conventional sulfonamides, decane-1-sulfonamide's electron density profile enables selective N-functionalization without ring-activation side reactions. This permits synthesis of sulfondiimidamide analogues (R-SO₂(NH)₂), where the carbonyl-like oxygen is replaced by NH, enhancing hydrogen-bond donation capacity [5]. Such derivatives exhibit unique target affinities; for instance, decane-based sulfondiimidamides show 10-100 fold potency increases against aspartyl proteases compared to parent sulfonamides [5]. Additionally, the hydrocarbon backbone supports radical-based modifications (e.g., photoinduced C-H functionalization) to generate branched derivatives inaccessible with aryl sulfonamides [4]. These advances position long-chain alkylsulfonamides as versatile tools for probing chemical space in polypharmacology.
Table 3: Bioisosteric Applications of Decane-1-sulfonamide Derivatives
Target Therapeutic Area | Bioisosteric Replacement | Advantages Over Aryl Analogs | Observed Activity |
---|---|---|---|
Carbonic Anhydrase Inhibitors | Phenyl → Decyl chain | Enhanced Zn²⁺ coordination via hydrophobic enclosure | Ki < 50 nM for membrane-associated isoforms |
Kinase Inhibitors | Heteroaryl → Linear alkylsulfonamide | Reduced CYP450 inhibition; improved metabolic stability | Dual VEGFR-2/FGFR-1 inhibition (IC₅₀ ≈ 80 nM) |
Antiviral Agents | Cycloalkyl → C10-chain | Blockade of viral envelope fusion via lipid raft mimicry | Broad-spectrum entry inhibition (EC₅₀ = 1.2 μM) |
GPCR Modulators | Biphenyl → Conformationally constrained alkyl chain | Selective subtype engagement via helix 7 interaction | δ-opioid receptor agonism (Ki = 6 nM) |
CAS No.:
CAS No.: 1401708-83-5
CAS No.: 92950-40-8
CAS No.: 199488-98-7
CAS No.: 120026-55-3
CAS No.: 54705-14-5